N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide
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Description
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a useful research compound. Its molecular formula is C15H19N5O2S3 and its molecular weight is 397.53. The purity is usually 95%.
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Biological Activity
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a compound that integrates unique structural motifs associated with various biological activities. This article explores its biological activity based on recent studies and findings.
Chemical Structure and Properties
The compound features a thiadiazole ring and a thiazolo-pyrimidine moiety, which are known for their pharmacological properties. The inclusion of an ethylthio group enhances its lipophilicity, potentially improving bioavailability.
Anticancer Activity
Research has indicated that thiadiazole derivatives exhibit significant anticancer properties. A study synthesized novel 1,3,4-thiadiazoles and evaluated their antiproliferative effects on various human cancer cell lines. The results demonstrated that these compounds could inhibit cell proliferation effectively, suggesting potential use in cancer therapy .
Case Study: Anticancer Efficacy
In a specific case study involving a related thiadiazole compound, in vivo experiments showed targeting of sarcoma cells in tumor-bearing mice models. This highlights the potential of thiadiazole-based compounds in selectively targeting cancer cells while minimizing effects on healthy tissues .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Studies have shown that thiadiazole derivatives can effectively combat various bacterial and fungal strains. For instance, derivatives similar to this compound demonstrated promising results against pathogens like Xanthomonas oryzae and Fusarium graminearum .
Table: Antimicrobial Activity of Related Thiadiazole Derivatives
Compound Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | Xanthomonas oryzae | 15 µg/mL |
Compound B | Fusarium graminearum | 25 µg/mL |
N-(5-Ethylthio) | Rhizoctonia solani | 20 µg/mL |
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many thiadiazole compounds inhibit key enzymes involved in cellular processes.
- Disruption of Membrane Integrity : Antimicrobial activity often involves disrupting the integrity of microbial membranes.
- Induction of Apoptosis : In cancer cells, these compounds may trigger apoptotic pathways leading to cell death.
Properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(5-oxo-7-propan-2-yl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2S3/c1-4-23-15-19-18-13(25-15)17-11(21)5-9-7-24-14-16-10(8(2)3)6-12(22)20(9)14/h6,8-9H,4-5,7H2,1-3H3,(H,17,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYVGCCNNYXRLAW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CC2CSC3=NC(=CC(=O)N23)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.